2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13443007
Molecular Formula: C14H21FN4O2
Molecular Weight: 296.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21FN4O2 |
|---|---|
| Molecular Weight | 296.34 g/mol |
| IUPAC Name | tert-butyl 2-[[(5-fluoropyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)19-6-4-5-11(19)9-18-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,16,17,18) |
| Standard InChI Key | ABIAMYIUIQVXKX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CNC2=NC=C(C=N2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CNC2=NC=C(C=N2)F |
Introduction
Chemical and Structural Properties
2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester belongs to the class of heterocyclic organic compounds, integrating a pyrrolidine ring and a substituted pyrimidine scaffold. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁FN₄O₂ |
| Molecular Weight | 296.34 g/mol |
| CAS Number | 1261231-20-2 |
| Storage Conditions | 2–8°C in a dry, sealed container |
The molecule’s structure features a pyrrolidine ring connected via a methylene bridge to a 5-fluoro-pyrimidin-2-ylamino group, while the tert-butyl ester at the pyrrolidine’s 1-position enhances steric protection during synthetic modifications. Fluorine’s electronegativity and the pyrimidine ring’s planar geometry facilitate interactions with enzymatic active sites, particularly CDKs .
Synthesis and Modifications
The synthesis of this compound involves multi-step organic reactions, leveraging protective group strategies to ensure regioselectivity. A generalized pathway includes:
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Pyrrolidine Functionalization: The pyrrolidine ring is first protected with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions.
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Pyrimidine Coupling: A 5-fluoro-2-aminopyrimidine derivative is synthesized through nucleophilic aromatic substitution, introducing fluorine at the 5-position .
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Methylene Bridge Formation: The aminopyrimidine is linked to the Boc-protected pyrrolidine via reductive amination or Mitsunobu reaction, forming the critical C–N bond .
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Deprotection (Optional): The Boc group may be removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine for further derivatization.
Critical challenges include minimizing racemization at the pyrrolidine’s stereocenter and ensuring purity during fluoropyrimidine coupling. Analytical techniques such as NMR and HPLC-MS are employed to verify structural integrity.
Mechanism of Action: CDK Inhibition
This compound exhibits potent inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which regulate cell cycle progression from the G₁ to S phase . Mechanistic studies suggest:
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Active Site Binding: The fluoropyrimidine ring engages in hydrogen bonding with kinase hinge residues (e.g., Glu144 and Asp158 in CDK6), while the pyrrolidine’s tertiary nitrogen participates in hydrophobic interactions with the DFG motif .
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Selectivity Profile: Compared to first-generation CDK inhibitors, the tert-butyl ester moiety reduces off-target effects on CDK1 and CDK2, enhancing therapeutic specificity .
In vitro assays demonstrate IC₅₀ values in the nanomolar range for CDK4/6, with >50-fold selectivity over other kinases . This selectivity is critical for mitigating adverse effects in potential clinical applications.
Therapeutic Applications
Oncology
CDK4/6 inhibitors are frontline therapies for hormone receptor-positive breast cancer. Preclinical models indicate that this compound induces G₁ cell cycle arrest in MCF-7 breast cancer cells, synergizing with aromatase inhibitors like letrozole .
Anti-Inflammatory Activity
Emerging evidence suggests CDK4/6 inhibitors modulate T-cell proliferation, reducing cytokine production in rheumatoid arthritis models . The compound’s ability to penetrate synovial tissue warrants further investigation.
Chemoprotection
By arresting non-malignant cells in G₁, this agent may protect healthy tissues from chemotherapy-induced DNA damage, a concept under exploration in combination therapies .
Future Directions
Ongoing research aims to:
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